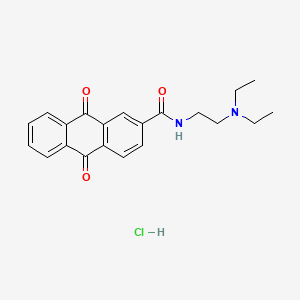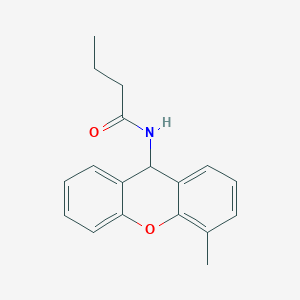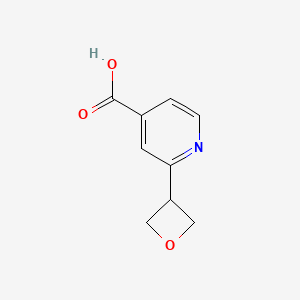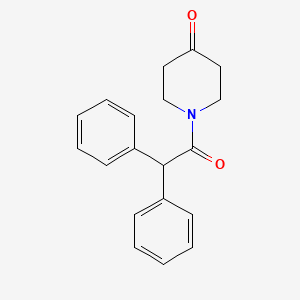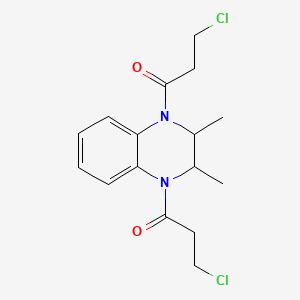
1,1'-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) is a complex organic compound characterized by its unique quinoxaline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an aromatic diamine with a diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Alkylation: The quinoxaline core is then alkylated using 3-chloropropan-1-one in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropanone groups.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinoxaline derivatives.
科学研究应用
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial properties.
相似化合物的比较
Similar Compounds
- 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(2-propen-1-one)
- 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone
Uniqueness
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) is unique due to the presence of the chloropropanone groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
属性
CAS 编号 |
6779-95-9 |
|---|---|
分子式 |
C16H20Cl2N2O2 |
分子量 |
343.2 g/mol |
IUPAC 名称 |
3-chloro-1-[4-(3-chloropropanoyl)-2,3-dimethyl-2,3-dihydroquinoxalin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-11-12(2)20(16(22)8-10-18)14-6-4-3-5-13(14)19(11)15(21)7-9-17/h3-6,11-12H,7-10H2,1-2H3 |
InChI 键 |
JVSATVSUNHATHC-UHFFFAOYSA-N |
规范 SMILES |
CC1C(N(C2=CC=CC=C2N1C(=O)CCCl)C(=O)CCCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


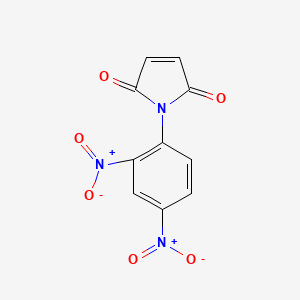
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)

![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
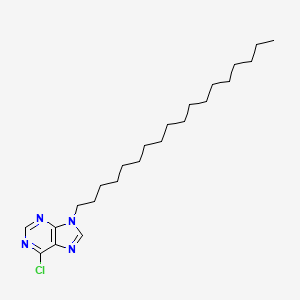
![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)


